8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine

Catalog No.
S15371999
CAS No.
M.F
C10H8BrFN2O
M. Wt
271.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyrid...

Product Name

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine

IUPAC Name

8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

InChI

InChI=1S/C10H8BrFN2O/c1-5-3-7(15-2)14-10-8(11)6(12)4-13-9(5)10/h3-4H,1-2H3

InChI Key

INQWNEZYPUKPNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=CN=C12)F)Br)OC

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. This compound features a complex structure characterized by a fused bicyclic system that includes both nitrogen and aromatic carbon atoms. The molecular formula of this compound is C10H8BrFN2OC_{10}H_{8}BrFN_{2}O, and it has a molecular weight of approximately 253.09 g/mol. Its structural uniqueness arises from the presence of bromine, fluorine, and methoxy substituents, which contribute to its potential biological activity and reactivity in

The reactivity of 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine can be illustrated through various chemical transformations:

  • Suzuki Coupling Reaction: This compound can participate in Suzuki cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds. For instance, the reaction of 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine with pyridine-tris(1-methylethenyl)boroxin leads to the formation of new naphthyridine derivatives

    8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine has potential applications in:

    • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
    • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecular architectures.
    • Material Science: Its unique properties may find applications in developing new materials or coatings with specific functional characteristics.

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Specifically, compounds similar to 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine have shown potential as inhibitors against various pathogens and cancer cells. The unique combination of halogens and methoxy groups can enhance their interaction with biological targets, potentially leading to increased efficacy in therapeutic applications .

The synthesis of 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine typically involves multi-step synthetic pathways:

  • Starting Materials: The synthesis often begins with readily available naphthyridine precursors or derivatives.
  • Bromination and Fluorination: Selective bromination and fluorination steps are performed to introduce the halogen substituents at specific positions on the naphthyridine ring.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or iodomethane in the presence of a base.
  • Final Purification: The final product is purified through recrystallization or chromatography to obtain high-purity 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine

    Interaction studies involving 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

    • Molecular Docking: To predict how this compound interacts with specific enzymes or receptors.
    • In Vitro Assays: To evaluate its effectiveness against bacterial strains or cancer cell lines.
    • Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion profiles in biological systems .

Several compounds share structural similarities with 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
8-Bromo-2-fluoro-1,5-naphthyridine0.71Contains bromine and fluorine; potential for similar activity
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate0.80Includes a carboxylate group; different functional properties
3-Bromo-6-methoxypicolinaldehyde0.75Picoline derivative; distinct nitrogen positioning
5-Bromo-2-benzyloxy-6-methylpyridine0.75Benzyl substitution; altered electronic properties
4-Bromo-2-methoxy-6-methylpyridine0.74Similar methoxy group; different positioning

These compounds illustrate variations in substituent positioning and functional groups that influence their chemical behavior and biological activity.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

269.98040 g/mol

Monoisotopic Mass

269.98040 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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